molecular formula C12H10ClNO2 B8345441 8-Chloro-2-formyl-7-methoxymethylquinoline

8-Chloro-2-formyl-7-methoxymethylquinoline

Cat. No. B8345441
M. Wt: 235.66 g/mol
InChI Key: MODWXKXHNZVKJK-UHFFFAOYSA-N
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Patent
US08173620B2

Procedure details

Referring to FIG. 20, under a nitrogen atmosphere, selenium dioxide (0.0604 g, 0.544 mmol) was added to a solution of 8c (0.1232 g, 0.5184 mmol) in p-dioxane (3 mL), and the resulting orange solution was stirred in a sealed flask for 2 h at 85° C. The black precipitate was removed by vacuum filtration and the filtrand was evaporated, leaving a residue, which was purified by column chromatography (2:8 EtOAc/hexane) to afford 9c (0.0724 g, 0.288 mmol, 56%) as a pale yellow solid (mp 118-121° C.): 1H NMR (CDCl3) δ 10.30 (1H, s), 8.30 (1H, d, J=8.0 Hz), 7.99, (1H, d, J=8.0 Hz), 7.81 (1H, d, J=9.6 Hz), 7.70 (1H, d, J=8.8 Hz), 5.45 (2H, s), 3.60 (3H, s); 13C NMR (CDCl3) δ 193.9, 154.7, 153.4, 145.6, 138.0, 127.2, 127.0, 121.3, 120.2, 116.5, 95.7, 57.0; FTIR (neat) 2931, 2835, 1713, 1615, 1303, 1159, 1043, 920, 775 cm−1; MS (ESI) m/z calculated for (C12H10ClNO3+H)+ 252 (35Cl) and 254 (37Cl), found 252 (35Cl) and 254 (37Cl); HRMS (ESI) m/z calculated for (C12H10ClNO3+H)+ 252.0427 (35Cl) and 254.0398 (37Cl), found 252.0418 (35Cl) and 254.0390 (37Cl).
Quantity
0.0604 g
Type
reactant
Reaction Step One
Name
8c
Quantity
0.1232 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Yield
56%

Identifiers

REACTION_CXSMILES
[Se](=O)=O.[Cl:4][C:5]1[C:6]([CH2:15][O:16][CH3:17])=[CH:7][CH:8]=[C:9]2[C:14]=1[N:13]=[CH:12][CH:11]=[CH:10]2.[O:18]1CCOC[CH2:19]1>>[Cl:4][C:5]1[C:6]([CH2:15][O:16][CH3:17])=[CH:7][CH:8]=[C:9]2[C:14]=1[N:13]=[C:12]([CH:19]=[O:18])[CH:11]=[CH:10]2

Inputs

Step One
Name
Quantity
0.0604 g
Type
reactant
Smiles
[Se](=O)=O
Name
8c
Quantity
0.1232 g
Type
reactant
Smiles
ClC=1C(=CC=C2C=CC=NC12)COC
Name
Quantity
3 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
the resulting orange solution was stirred in a sealed flask for 2 h at 85° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The black precipitate was removed by vacuum filtration
CUSTOM
Type
CUSTOM
Details
the filtrand was evaporated
CUSTOM
Type
CUSTOM
Details
leaving a residue, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (2:8 EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C(=CC=C2C=CC(=NC12)C=O)COC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.288 mmol
AMOUNT: MASS 0.0724 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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